molecular formula C27H27N3O2 B2780478 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874615-38-0

1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2780478
CAS No.: 874615-38-0
M. Wt: 425.532
InChI Key: ZOUBCABTDWMUAG-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel chemical entity designed for advanced life science research and drug discovery. As a member of the benzimidazole-pyrrolidinone chemical family, it presents a complex structure that is of significant interest in medicinal chemistry. Compounds within this class have been investigated for their potential as anti-inflammatory agents, with research indicating that specific derivatives can potently inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models . The mechanism of action for such effects is believed to involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation and immune responses . The structural core of this molecule, featuring a benzimidazole linked to a pyrrolidinone via a carbon chain, is a privileged scaffold in pharmaceutical development. This molecular architecture allows for interaction with various biological targets. The presence of dual m-tolyl substituents may influence the compound's lipophilicity, bioavailability, and target binding affinity, making it a valuable tool for establishing structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a key intermediate in the synthesis of more complex molecules for probing neurological and inflammatory pathways . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-7-5-9-22(15-19)30-18-21(17-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-32-23-10-6-8-20(2)16-23/h3-12,15-16,21H,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBCABTDWMUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the m-tolyl groups. Common synthetic methods include:

    Condensation Reactions: These are used to form the benzimidazole core by reacting o-phenylenediamine with carboxylic acids or their derivatives.

    Cyclization Reactions: These reactions help in forming the pyrrolidinone ring.

    Substitution Reactions: These are employed to introduce the m-tolyl groups into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction allows for the replacement of one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The m-tolyl groups and pyrrolidinone ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound C₂₈H₂₈N₃O₂ m-Tolyl, 2-(m-tolyloxy)ethyl 438.55 Balanced lipophilicity, potential bioactivity
4-(1-(2-Methylallyl)-1H-Benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one C₂₂H₂₃N₃O 2-Methylallyl, m-tolyl 345.45 Reduced steric bulk; lower molecular weight
1-Allyl-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone C₂₆H₃₁N₃O₂ Allyl, 4-(m-tolyloxy)butyl 433.55 Increased lipophilicity; longer alkyl chain
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one C₁₈H₁₇N₃O o-Tolyl, no ethyloxy chain 291.35 Simpler structure; lower solubility
1-(4-Fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one C₂₇H₂₆FN₃O₂ Fluorobenzyl, p-tolyloxyethyl 443.51 Enhanced electronic effects (fluorine)
1-Butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one HCl C₂₅H₃₂ClN₃O₂ Butyl, dimethylphenoxyethyl 442.0 Higher solubility (HCl salt)

Key Observations :

  • Substituent Effects: The 2-(m-tolyloxy)ethyl group in the target compound provides moderate hydrophobicity compared to longer chains (e.g., butyl in ), balancing membrane permeability and solubility.
  • Molecular Weight and Bioavailability :
    • Analogs with lower molecular weights (e.g., 291.35 g/mol in ) may exhibit better diffusion but reduced target affinity. The target compound’s intermediate size (438.55 g/mol) may optimize pharmacokinetics.

Pharmacological Implications

  • Enzyme Inhibition : Benzimidazole derivatives with aryloxyalkyl chains (e.g., target compound, ) show enhanced α-glycosidase inhibition compared to simpler analogs, as seen in .
  • Antimicrobial Activity : The m-tolyl group’s hydrophobicity may improve membrane penetration, similar to findings in for phenylethyl-substituted benzimidazoles.
  • PROTAC Applications: Compounds with morpholinoethyl or piperidinyl groups (e.g., ) are designed for protein degradation, suggesting the target’s m-tolyloxyethyl chain could be modified for such applications.

Biological Activity

The compound 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure

The structure of the compound can be broken down into its key components:

  • Pyrrolidinone Ring : A five-membered lactam that contributes to the biological activity.
  • Benzo[d]imidazole Moiety : Known for its role in various pharmacological activities.
  • Tolyl Groups : These aromatic groups enhance lipophilicity and may influence interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzimidazole and pyrrolidine exhibit significant anticancer activity. The compound's structural features suggest it may interact with multiple cellular pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
  • In Vitro Studies : Preliminary assays using various cancer cell lines (e.g., MCF-7, HepG2) have shown promising results with IC50 values ranging from 1 to 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like erlotinib .
Cell LineIC50 (µM)Reference
MCF-74.92
HepG23.01
A5495.88

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria was assessed.
  • Results : At concentrations of 200 µg/mL to 800 µg/mL, the compound exhibited significant antibacterial activity, with complete inhibition of bacterial growth at higher concentrations .
Bacterial StrainConcentration (µg/mL)Result
Staphylococcus aureus800No growth
Escherichia coli800No growth

Neuroprotective Effects

The neuroprotective potential of the compound has been investigated in the context of Alzheimer's disease:

  • Cholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment.
  • IC50 Values : The compound showed an IC50 value for AChE of 20.15 ± 0.44 µM, suggesting moderate potency compared to standard inhibitors like galantamine .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Study on Pyrimidine Derivatives : Investigated various pyrimidine derivatives for anticancer activity, revealing that modifications in structure significantly influenced efficacy against multiple cancer cell lines .
  • Antimicrobial Screening : A study on thiazolidinone derivatives indicated that structural variations led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, paralleling findings for the target compound .

Q & A

Q. Key Parameters :

  • Temperature control (60–120°C) during cyclization.
  • Solvent selection (e.g., THF for polar intermediates, DCM for coupling reactions) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for pyrrolidinone (δ 2.5–3.5 ppm for CH₂ groups), benzimidazole (δ 7.0–8.5 ppm for aromatic protons), and m-tolyl groups (δ 2.3 ppm for methyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization or alkylation) be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via LC-MS at varying temperatures to determine activation energy and rate-limiting steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to trace proton transfer pathways in cyclization .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict transition states and intermediates for benzimidazole formation .
  • In-Situ Spectroscopy : React-IR or Raman probes detect transient intermediates during alkylation .

Example : For etherification, a SN2 mechanism is supported by inversion of configuration observed in chiral intermediates .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Sensitivity Analysis : Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., polar aprotic solvents) .
  • Experimental Validation :
    • Controlled Variations : Test substituent effects (e.g., electron-withdrawing groups on m-tolyl) to validate predicted electronic influences .
    • Cross-Correlation : Compare with structurally analogous compounds (e.g., fluorophenyl derivatives) to identify outliers .
  • Error Source Identification : Check for overlooked steric effects (e.g., m-tolyloxyethyl group hindrance) using molecular docking simulations .

Advanced: How can SAR studies identify pharmacophoric elements responsible for biological activity?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with:
    • Varied substituents on the benzimidazole (e.g., halogens, methyl groups) .
    • Alternative aryl groups (e.g., 4-fluorophenyl instead of m-tolyl) .
  • Biological Assays :
    • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
    • Enzyme Inhibition : Screen against kinases or proteases to map target interactions .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, electronegativity) with activity .

Key Finding : The pyrrolidinone carbonyl and benzimidazole nitrogen atoms are critical for hydrogen bonding with biological targets .

Advanced: What methodologies assess the compound’s stability under varying conditions (pH, temperature)?

Methodological Answer:

  • Thermal Stability :
    • TGA/DTA : Determine decomposition temperature (~250°C) and phase transitions .
    • Accelerated Aging : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • pH Stability :
    • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hrs, 25°C); identify hydrolysis products (e.g., cleaved ether bonds) via LC-MS .
  • Photostability : UV-Vis irradiation (ICH Q1B guidelines) to detect photo-oxidation .

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